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Compound of Interest

Compound Name: 1-(Hydroxymethyl)cyclohexanol

Cat. No.: B3048127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity

assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for 1-(Hydroxymethyl)cyclohexanol is C₇H₁₄O₂ with a molecular

weight of 130.18 g/mol . The following tables summarize the key spectral data obtained for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.25-1.70 broad m 10 H (CH₂)₅

2.12 s 1 H OH

2.37 t (J = 6 Hz) 1 H OH

3.45 d (J = 6 Hz) 2 H CH₂OH

¹³C NMR

While a published reference to the ¹³C NMR spectrum of 1-(Hydroxymethyl)cyclohexanol
exists, specific chemical shift data is not readily available in public spectral databases as of the

last update of this document. Researchers are advised to acquire this data experimentally for

detailed structural analysis.

Infrared (IR) Spectroscopy
IR (KBr) cm⁻¹

Wavenumber (cm⁻¹) Intensity Assignment

3700–3020 strong O-H stretch

2920 strong C-H stretch (aliphatic)

2845 strong C-H stretch (aliphatic)

Mass Spectrometry (MS)
MS (24 eV)
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m/z Relative Intensity (%) Assignment

130 (M⁺) 0.3 Molecular Ion

99 100 [M - CH₂OH]⁺

81 67 [M - CH₂OH - H₂O]⁺

High-Resolution Mass Spectrum (HRMS)

Calculated for C₇H₁₄O₂: 130.0994

Found: 130.0969.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1-
(Hydroxymethyl)cyclohexanol.

Materials:

1-(Hydroxymethyl)cyclohexanol sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tube (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-(Hydroxymethyl)cyclohexanol
in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
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Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(Hydroxymethyl)cyclohexanol using

IR spectroscopy.
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Materials:

1-(Hydroxymethyl)cyclohexanol sample

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of the 1-(Hydroxymethyl)cyclohexanol sample in a

clean, dry agate mortar.

Add approximately 100-200 mg of dry KBr powder.

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the pellet die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-
(Hydroxymethyl)cyclohexanol.

Materials:

1-(Hydroxymethyl)cyclohexanol sample

Mass spectrometer with an electron ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Introduction:

Dissolve a small amount of the sample in a suitable volatile solvent.

Introduce the sample into the ion source of the mass spectrometer, typically via direct

insertion probe or gas chromatography inlet.

Ionization:

Ionize the sample using electron ionization (EI) with a standard electron energy of 24 eV.

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection:

Detect the ions and record the mass spectrum.

Data Analysis:
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Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the

elemental composition.

Visualizations
Molecular Structure and Key Spectral Correlations
The following diagram illustrates the structure of 1-(Hydroxymethyl)cyclohexanol and

highlights the protons and key functional groups that correspond to the observed spectral data.
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1-(Hydroxymethyl)cyclohexanol Structure

1-(Hydroxymethyl)cyclohexanol Structure

1-(Hydroxymethyl)cyclohexanol Structure
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Caption: Molecular structure of 1-(Hydroxymethyl)cyclohexanol with spectral correlations.

Workflow for Spectroscopic Analysis
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The following diagram outlines the logical workflow for the complete spectroscopic

characterization of 1-(Hydroxymethyl)cyclohexanol.

Spectroscopic Analysis Workflow

Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 1-(Hydroxymethyl)cyclohexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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